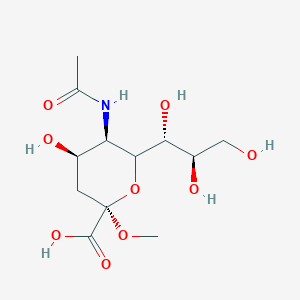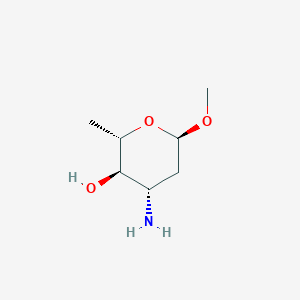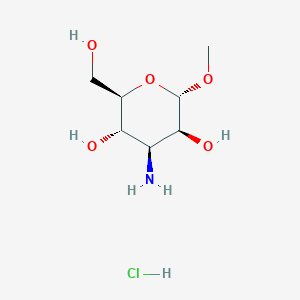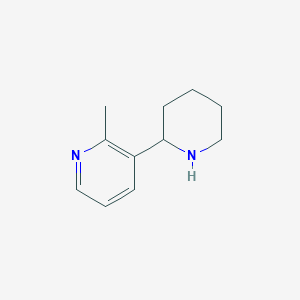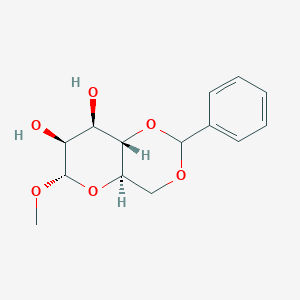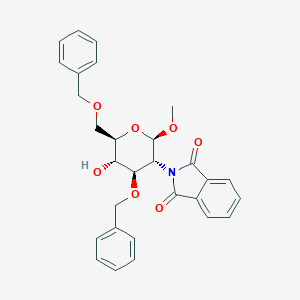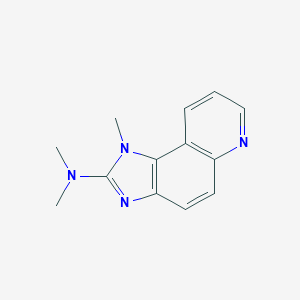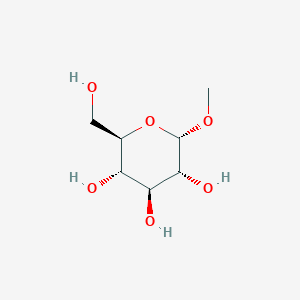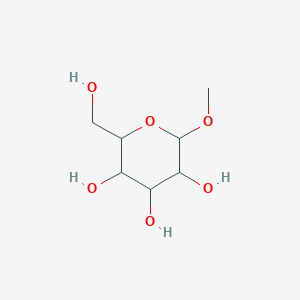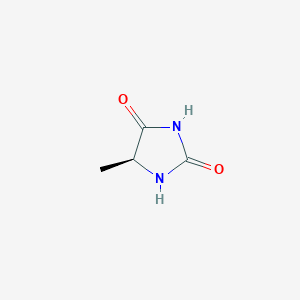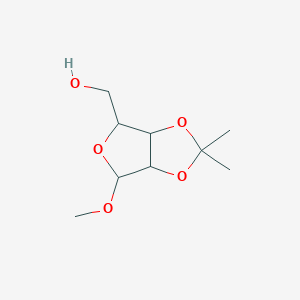![molecular formula C34H47N3O18 B013747 N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 53643-13-3](/img/structure/B13747.png)
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
説明
The design and synthesis of complex acetamide derivatives often aim to explore their chemical and biological properties. Such compounds are frequently investigated for potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The intricate structure of the requested compound suggests its potential for specific biological interactions or chemical functionalities.
Synthesis Analysis
Compounds with complex structures involving acetamide groups typically require multi-step synthesis processes. These processes might involve the formation of key intermediates, such as chloroacetamides, through acetylation, esterification, and subsequent reactions with other functional groups to build the desired molecular architecture (Zhong-cheng & Wan-yin, 2002; Mercadante et al., 2013).
Molecular Structure Analysis
Characterization techniques such as NMR, IR, and X-ray crystallography are pivotal in confirming the molecular structures of synthesized compounds. These methods allow for the detailed analysis of the compound's framework, including the configuration of stereocenters and the conformation of rings or chains within the molecule (Lazareva et al., 2017).
Chemical Reactions and Properties
The reactivity of acetamide derivatives can be influenced by the presence of substituents on the nitrogen and the acyl group. Studies on similar compounds have explored their potential in forming heterocycles, elucidating reaction mechanisms, and evaluating their stability under various conditions (Camerman et al., 2005).
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, can provide insights into their potential applications. These properties are often determined through experimental measurements and can affect the compound's utility in various applications.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with various reagents, and the potential for further functionalization, are crucial for understanding the compound's behavior in chemical reactions. Studies on similar compounds have shown that modifications at specific sites can significantly alter their chemical properties and biological activity (Gouda et al., 2022).
科学的研究の応用
Solubility and Chemical Properties
The solubility of compounds structurally similar to the queried compound, such as xylose, mannose, maltose monohydrate, and trehalose dihydrate, has been studied in ethanol-water solutions. These studies are crucial in understanding the physical and chemical properties of these complex carbohydrates, which can be foundational for further pharmaceutical and chemical applications (Gong et al., 2012).
Synthetic Pathways and Chemical Transformations
Research on the reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones and the synthesis of C-alpha-galactosides of carbapentopyranoses offers insights into the synthesis pathways of complex sugar derivatives. These studies shed light on the intricate synthetic routes that can lead to the creation of novel compounds with potential biological activity (Cossy et al., 1995).
Applications in Disease Research and Treatment
The involvement of the mTOR signaling pathway in diseases like Alzheimer's and Type 2 Diabetes has been extensively studied. Compounds structurally related to the queried compound have been identified as potential inhibitors in these pathways, highlighting their significance in therapeutic interventions and drug discovery (Buddham et al., 2022).
特性
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47N3O18/c1-12-7-22(44)50-18-8-16(5-6-17(12)18)49-32-24(36-14(3)42)28(47)30(20(10-39)52-32)55-34-25(37-15(4)43)29(48)31(21(11-40)53-34)54-33-23(35-13(2)41)27(46)26(45)19(9-38)51-33/h5-8,19-21,23-34,38-40,45-48H,9-11H2,1-4H3,(H,35,41)(H,36,42)(H,37,43)/t19-,20-,21-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33+,34+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYGKUQXGBVTRE-JFWBNMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O)NC(=O)C)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47N3O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801206645 | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
CAS RN |
53643-13-3 | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53643-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl N,N′,N′′-triacetyl-β-chitotrioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801206645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13670.png)
